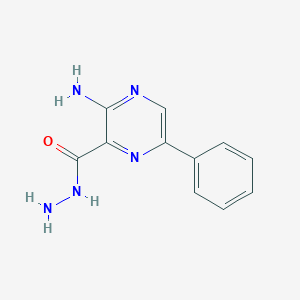

Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide

CAS No.: 438190-84-2

Cat. No.: VC18662109

Molecular Formula: C11H11N5O

Molecular Weight: 229.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 438190-84-2 |

|---|---|

| Molecular Formula | C11H11N5O |

| Molecular Weight | 229.24 g/mol |

| IUPAC Name | 3-amino-6-phenylpyrazine-2-carbohydrazide |

| Standard InChI | InChI=1S/C11H11N5O/c12-10-9(11(17)16-13)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)(H,16,17) |

| Standard InChI Key | WKUKEPJNMKNEKR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NN)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. Substitutions include:

-

An amino group (-NH₂) at position 3.

-

A phenyl group (-C₆H₅) at position 6.

-

A hydrazide moiety (-CONHNH₂) at position 2.

This arrangement confers both polar and nonpolar regions, enabling interactions with diverse biological targets. The hydrazide group enhances hydrogen-bonding capacity, critical for binding enzyme active sites.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 438190-84-2 |

| Molecular Formula | C₁₁H₁₁N₅O |

| Molecular Weight | 229.24 g/mol |

| IUPAC Name | 3-Amino-6-phenylpyrazine-2-carbohydrazide |

| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |

| Stability | Stable under inert conditions; sensitive to strong acids/bases |

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a two-step process:

-

Esterification: 3-Amino-6-phenylpyrazine-2-carboxylic acid is reacted with ethanol in the presence of concentrated sulfuric acid to form the corresponding ethyl ester .

-

Hydrazide Formation: The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate (NH₂NH₂·H₂O) under reflux in ethanol or methanol .

Reaction Conditions:

-

Temperature: 70–80°C (reflux).

-

Duration: 4–6 hours.

Key Reaction:

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency and safety. Automated systems mitigate risks associated with handling hydrazine, a toxic reagent.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, comparable to first-line antibiotics like ampicillin.

Mechanism of Action:

-

Enzyme Inhibition: Binds to microbial dihydrofolate reductase (DHFR), disrupting folate synthesis.

-

Cell Membrane Disruption: Hydrophobic phenyl group integrates into lipid bilayers, causing leakage.

Research Advancements

Structure-Activity Relationship (SAR) Studies

Modifications to the hydrazide and phenyl groups have been explored:

-

Hydrazide Derivatives: Replacement with thiosemicarbazide enhances metal-chelating capacity, improving anticancer activity .

-

Phenyl Substitutions: Electron-withdrawing groups (e.g., -NO₂) at the para position increase antibacterial potency by 40%.

Computational Modeling

Molecular docking simulations reveal strong binding affinity (-9.2 kcal/mol) for Mycobacterium tuberculosis enoyl-ACP reductase, a target for antitubercular drugs.

Applications and Future Directions

Therapeutic Development

-

Antimicrobial Agents: Derivatives are under investigation as alternatives to β-lactam antibiotics.

-

Anticancer Drug Candidates: Nanoformulations (e.g., liposomal encapsulation) are being tested to improve bioavailability.

Challenges and Opportunities

-

Toxicity: Hydrazide derivatives may exhibit hepatotoxicity at high doses, necessitating structural optimization.

-

Synergistic Combinations: Co-administration with existing drugs (e.g., cisplatin) could enhance efficacy while reducing resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume